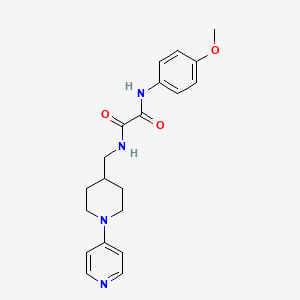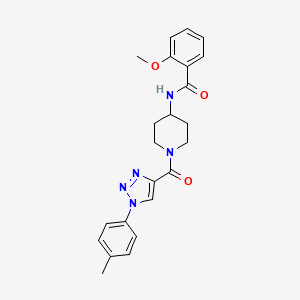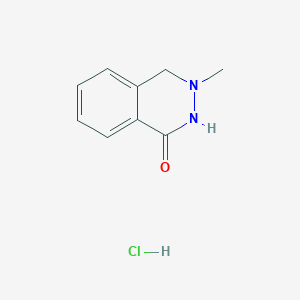
4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis of this compound is not available in the literature, similar compounds have been synthesized via various methods . For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a benzohydrazide group attached to a piperazine ring, which is further substituted with a 4-fluorophenyl group. The piperazine ring is also attached to a hydroxypropoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the literature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has highlighted the synthesis of compounds structurally related to 4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide, showcasing potent antimicrobial properties. For instance, a study by Mishra and Chundawat (2019) demonstrated the synthesis of derivatives with significant activity against gram-negative bacteria like P. aeruginosa, showing better inhibitory activity than the standard drug chloramphenicol (Mishra & Chundawat, 2019).
Anti-Bone Cancer Activity
Another line of research focuses on the potential anti-cancer properties. Lv et al. (2019) synthesized a heterocyclic compound utilizing a similar structural moiety, which showed promising in vitro anticancer activities against human bone cancer cell lines, alongside molecular docking studies to explore its antiviral potential (Lv et al., 2019).
Neuroleptic Activity
The piperazine and benzohydrazide components of these compounds also indicate potential neuroleptic (antipsychotic) applications. A study by Hino et al. (1988) synthesized compounds with neuroleptic-like activity, suggesting a promising avenue for therapeutic applications in the central nervous system (Hino et al., 1988).
Carbonic Anhydrase Inhibition and Anticancer Properties
Mono Mannich bases with piperazines have been prepared and evaluated for their cytotoxic and anticancer properties, as well as for their inhibitory effects on human carbonic anhydrase isoenzymes, suggesting a multifaceted potential in therapeutic development (Tuğrak et al., 2019).
Therapeutic Tools in Central Pharmacological Activity
Piperazine derivatives have been extensively researched for their central pharmacological activity, including antipsychotic, antidepressant, and anxiolytic applications. The incorporation of piperazine and benzohydrazide frameworks into molecules has been a focus in medicinal chemistry to explore new therapeutic agents for treating various central nervous system disorders (Brito et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3/c21-16-3-5-17(6-4-16)25-11-9-24(10-12-25)13-18(26)14-28-19-7-1-15(2-8-19)20(27)23-22/h1-8,18,26H,9-14,22H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJAFMMONNNWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)NN)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carbonyl)piperazine-1-carboxylate](/img/structure/B2452432.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2452435.png)




![N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2452443.png)


![(E)-4-(Dimethylamino)-N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]but-2-enamide](/img/structure/B2452446.png)